CID 2745687

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

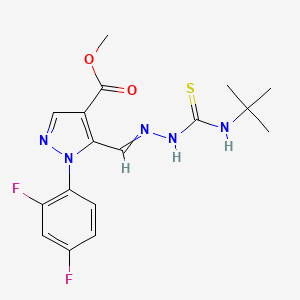

CID 2745687 is a complex organic compound with a unique structure that includes a pyrazole ring, a difluorophenyl group, and a tert-butylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CID 2745687 can be achieved through a multi-step process involving several key reactions. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

CID 2745687 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone, while reduction may yield a thiol or sulfide.

Applications De Recherche Scientifique

Colorectal Cancer Research

Mechanism of Action:

Recent studies have demonstrated that CID 2745687 inhibits anchorage-independent growth of colorectal cancer cells by disrupting YAP/TAZ signaling pathways. YAP (Yes-associated protein) and TAZ (transcriptional coactivator with PDZ-binding motif) are critical regulators of cell proliferation and survival, particularly in cancerous cells. Inhibition of these pathways by this compound suggests its potential as an anti-cancer agent.

Key Findings:

- In a study involving colorectal cancer cell lines, treatment with this compound significantly reduced colony formation in soft agar assays, indicating its effectiveness in inhibiting tumor growth under anchorage-independent conditions .

- The study revealed that GPR35 overexpression correlated with increased YAP/TAZ activity, which was effectively diminished upon treatment with this compound .

Inflammation and Immune Response

This compound has also been investigated for its role in modulating immune responses. Research indicates that it can inhibit migration responses in immune cells, such as THP-1 cells, suggesting potential applications in inflammatory diseases .

Data Tables

Case Study 1: Colorectal Cancer Cell Lines

In a controlled experiment involving various colorectal cancer cell lines (DLD1, HCT116), researchers administered this compound at a concentration of 10 μM. The results showed a significant decrease in colony size and number, confirming the compound's role as an effective inhibitor of GPR35-mediated tumor growth .

Case Study 2: Immune Modulation

A study focusing on THP-1 cells demonstrated that the application of this compound effectively blocked the migratory response induced by inflammatory stimuli. This suggests its potential utility in managing conditions characterized by excessive inflammation .

Mécanisme D'action

The mechanism of action of 5-[[[(Tert-butylamino)-sulfanylidenemethyl]hydrazinylidene]methyl]-1-(2,4-difluorophenyl)-

Activité Biologique

CID 2745687 is a potent and selective antagonist of the orphan G-protein-coupled receptor (GPCR) GPR35, with a dissociation constant Ki of 12.8 nM. This compound has garnered interest due to its role in modulating various biological processes, particularly in the context of cancer research and cellular signaling pathways.

- Chemical Name : 1-(2,4-Difluorophenyl)-5-[[2-[[(1,1-dimethylehyl)amino]thioxomethyl]hydrazinylidene]methyl]-1H-pyrazole-4-carboxylic acid methyl ester

- Purity : ≥98%

- Molecular Formula : C15H17F2N5O2S

This compound acts as a competitive, reversible antagonist of GPR35. It effectively blocks the receptor's activation by its agonists, such as pamoic acid, thereby inhibiting downstream signaling pathways including:

- ERK1/2 Phosphorylation : this compound prevents the increase in ERK1/2 phosphorylation induced by GPR35 activation.

- β-arrestin Recruitment : The compound also inhibits β-arrestin recruitment, which is crucial for mediating various cellular responses.

Inhibition of Cancer Cell Growth

Recent studies have demonstrated that this compound can significantly inhibit anchorage-independent growth in colorectal cancer (CRC) cells that overexpress GPR35. This effect is mediated through the suppression of YAP/TAZ activity, which is essential for promoting cell proliferation and survival in a three-dimensional growth environment.

- Study Overview : In experiments involving CRC cell lines (e.g., HT-29, HCT116), this compound was shown to reduce colony formation at concentrations as low as 10 μM.

- YAP/TAZ Pathway : The antagonist disrupts the positive correlation between GPR35 expression and YAP/TAZ activity, indicating its potential as an anti-cancer agent.

| Cell Line | Concentration (μM) | Effect on Colony Formation |

|---|---|---|

| HT-29 | 10 | Significant reduction |

| HCT116 | 10 | Significant reduction |

Impact on Cell Migration

This compound has also been implicated in modulating cell migration. In studies involving THP-1 cells, the migration inhibitory response induced by lodoxamide was blocked by this compound, highlighting its role in inflammatory responses and potential therapeutic applications in conditions like atherosclerosis.

Case Studies

-

Colorectal Cancer Study :

- Researchers investigated the effects of this compound on CRC cell lines with varying levels of GPR35 expression. Results indicated that treatment with the antagonist led to decreased YAP/TAZ activity and inhibited anchorage-independent growth.

- The study concluded that targeting GPR35 with this compound could be a promising strategy for CRC therapy.

-

Inflammation and Migration :

- In another study, the compound was used to assess its effects on THP-1 monocyte migration. The findings suggested that this compound can effectively inhibit migration responses mediated through GPR35 signaling pathways.

Propriétés

IUPAC Name |

methyl 5-[(tert-butylcarbamothioylhydrazinylidene)methyl]-1-(2,4-difluorophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19F2N5O2S/c1-17(2,3)22-16(27)23-20-9-14-11(15(25)26-4)8-21-24(14)13-6-5-10(18)7-12(13)19/h5-9H,1-4H3,(H2,22,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYNLZIBKERMMOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=S)NN=CC1=C(C=NN1C2=C(C=C(C=C2)F)F)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19F2N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.